What is the chemical structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
What is the chemical structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes established principles of oxazole chemistry to propose a robust framework for its synthesis, characterization, and potential applications.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structure is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The versatility of the oxazole scaffold allows for substitutions at the 2, 4, and 5 positions, enabling fine-tuning of its physicochemical and pharmacological properties.[1] Compounds incorporating the oxazole nucleus have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] The inclusion of a 3-phenoxyphenyl substituent at the 2-position introduces a flexible ether linkage and an additional aromatic system, which can significantly influence receptor binding and pharmacokinetic profiles.
Chemical Structure and Properties
The chemical structure of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is characterized by a central oxazole ring substituted at key positions.
| Property | Value | Source |
| IUPAC Name | 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole | N/A |
| CAS Number | 1048921-12-5 | Vendor Data |
| Molecular Formula | C₁₇H₁₄ClNO₂ | Calculated |
| Molecular Weight | 300.75 g/mol | Calculated |
| Predicted LogP | 4.8 | N/A |
Note: Physical properties such as melting point, boiling point, and solubility have not been empirically reported in publicly available literature and would need to be determined experimentally.
Proposed Synthesis Pathway: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and highly effective method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[3][4] This approach is proposed for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.
Rationale for the Proposed Pathway
The Robinson-Gabriel synthesis is a robust and versatile method for constructing the oxazole ring from readily available starting materials.[4] The reaction proceeds through the formation of an α-acylamino ketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the oxazole product.[3] This method allows for the introduction of diverse substituents at the 2, 4, and 5 positions of the oxazole ring, making it well-suited for the synthesis of the target molecule.
Proposed Synthetic Scheme
Caption: Proposed Robinson-Gabriel synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(1-Chloro-3-oxobutan-2-yl)-3-phenoxybenzamide (α-Acylamino Ketone Intermediate)
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To a solution of 1-amino-3-chloropropan-2-one hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine or pyridine (2.2 equivalents) at 0 °C.
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A solution of 3-phenoxybenzoyl chloride (1 equivalent) in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is washed with water, a mild acid (e.g., 1M HCl), and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-acylamino ketone.
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The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
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The purified N-(1-Chloro-3-oxobutan-2-yl)-3-phenoxybenzamide (1 equivalent) is dissolved in a suitable solvent for cyclodehydration (e.g., chloroform or toluene).
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A dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid (catalytic to stoichiometric amounts) is added to the solution.[4]
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The reaction mixture is heated to reflux and the progress is monitored by TLC.
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Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it into a mixture of ice and a neutralizing base (e.g., sodium bicarbonate solution).
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The resulting crude product is purified by column chromatography to yield the final product, 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole.
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
Hypothesized Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenoxyphenyl group (multiplets).- Singlet for the chloromethyl (CH₂Cl) protons.- Singlet for the methyl (CH₃) protons. |
| ¹³C NMR | - Resonances for the aromatic carbons.- Resonances for the oxazole ring carbons.- Signal for the chloromethyl carbon.- Signal for the methyl carbon. |
| IR Spectroscopy | - C=N stretching of the oxazole ring.- C-O-C stretching of the ether linkage.- C-H stretching of aromatic and aliphatic groups.- C-Cl stretching. |
| Mass Spectrometry | - Molecular ion peak corresponding to the exact mass of the compound. |
Potential Applications and Biological Significance
While the biological activity of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole has not been explicitly reported, the structural motifs present suggest several areas of potential interest for drug discovery and development.
Rationale for Potential Bioactivity
Oxazole derivatives are known to exhibit a wide range of pharmacological effects.[1][2] The phenoxyphenyl group is also a common feature in many biologically active compounds, often contributing to favorable interactions with protein targets and improved pharmacokinetic properties. The combination of these two pharmacophores in the target molecule makes it a promising candidate for screening in various therapeutic areas.
Potential Therapeutic Areas
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Anticancer Activity: Many substituted oxazoles have shown potent anticancer activity.[5] The phenoxyphenyl moiety can enhance this activity by interacting with specific enzyme or receptor pockets.
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Anti-inflammatory and Analgesic Effects: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
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Antimicrobial Properties: The heterocyclic nature of the oxazole ring, combined with the lipophilicity of the phenoxyphenyl group, may confer antibacterial and antifungal properties.[2]
Future Directions and Research Opportunities
The synthesis and characterization of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole open up several avenues for future research.
Caption: Potential future research directions.
Further investigations should focus on optimizing the proposed synthetic route to improve yields and scalability. Once a reliable synthetic protocol is established, the compound should be subjected to a broad panel of biological screens to identify its primary pharmacological activities. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the identification of more potent and selective drug candidates.
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole is a complex heterocyclic molecule with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not yet widely available, this guide provides a solid theoretical and practical foundation for its synthesis, characterization, and exploration of its potential applications. The proposed Robinson-Gabriel synthesis offers a viable route for its preparation, and the structural motifs within the molecule suggest a range of promising biological activities that warrant further investigation.
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